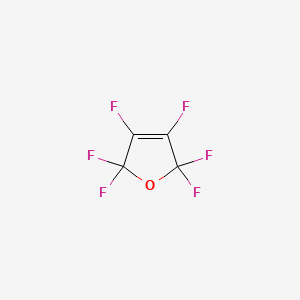

Hexafluoro-2,5-dihydrofuran

CAS No.: 24849-02-3

Cat. No.: VC17991939

Molecular Formula: C4F6O

Molecular Weight: 178.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24849-02-3 |

|---|---|

| Molecular Formula | C4F6O |

| Molecular Weight | 178.03 g/mol |

| IUPAC Name | 2,2,3,4,5,5-hexafluorofuran |

| Standard InChI | InChI=1S/C4F6O/c5-1-2(6)4(9,10)11-3(1,7)8 |

| Standard InChI Key | SWAZOEMXQGHIIV-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(OC1(F)F)(F)F)F)F |

Introduction

Chemical Identity and Structural Features

Hexafluoro-2,5-dihydrofuran (CAS RN: 374-40-1) is a partially saturated furan derivative with six fluorine atoms substituted at the 2, 3, 4, 5, 5, and 5 positions. Its IUPAC name is 2,3,4,5,5,5-hexafluoro-2,5-dihydrofuran. The molecule adopts a non-planar conformation due to the partial saturation of the furan ring, with two double bonds remaining at the 2,5-positions. Nuclear magnetic resonance (NMR) studies reveal distinct fluorine coupling patterns: NMR (282 MHz, CDCl₃) δ −63.5 (dd, , 2F), −117.2 (m, 4F) .

The electron-withdrawing effect of fluorine atoms renders the compound highly electrophilic, facilitating reactions with nucleophiles such as sulfur trioxide (SO₃) and silanes. Density functional theory (DFT) calculations indicate a ring strain energy of approximately 18 kcal/mol, contributing to its reactivity in ring-opening transformations .

Synthesis and Manufacturing Processes

Classical Synthesis via Hexafluorocyclobutene

The most established synthesis route, reported by Feast et al. (1971), involves the thermal isomerization of hexafluorocyclobutene at 200–250°C under inert conditions (Equation 1) :

Yields typically range from 60–75%, with HF byproduct neutralized using potassium fluoride scrubbers.

Catalytic Process Optimization

U.S. Patent 5,235,069 discloses an industrial-scale method using sulfur trioxide (SO₃) as a co-reactant (Table 1) :

Table 1. Reaction Conditions for SO₃-Mediated Synthesis

| Parameter | Optimal Range |

|---|---|

| Molar Ratio (SO₃:precursor) | 3:1 – 10:1 |

| Temperature | 80–120°C |

| Catalyst | Trimethyl borate (1–5 mol%) |

| Reaction Time | 4–8 hours |

| Yield | 85–92% |

The use of trivalent boron catalysts (e.g., BF₃, BCl₃) accelerates the reaction by stabilizing intermediate oxonium ions. Notably, hexafluoro-2,5-dihydrothiophene may substitute the furan precursor in analogous reactions, albeit with lower regioselectivity .

Physicochemical Properties

Hexafluoro-2,5-dihydrofuran exhibits distinctive physical and spectral characteristics:

Table 2. Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 198.05 g/mol |

| Boiling Point | 34–36°C (760 mmHg) |

| Density (20°C) | 1.62 g/cm³ |

| Solubility in HFIP | 0.8 g/mL |

| NMR | δ 108.5 (C2, C5), 72.3 (C3, C4) |

The compound’s low boiling point necessitates cold-trapping during distillation. Its miscibility with perfluorinated solvents like hexafluoro-2-propanol (HFIP) enables use in homogeneous catalytic systems .

Reactivity and Chemical Transformations

Ring-Opening to Difluoromaleic Anhydride

Reaction with excess SO₃ at 100°C produces difluoromaleic anhydride, a monomer for fluoropolymer production (Equation 2) :

Kinetic studies reveal a second-order dependence on SO₃ concentration, with an activation energy () of 24.3 kJ/mol.

Catalytic Reduction to Tetrahydrofuran Derivatives

Recent work by Frank et al. (2025) demonstrates the Bro̷nsted acid-catalyzed reduction using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in HFIP (Equation 3) :

This method achieves 89% conversion at 25°C, bypassing high-pressure hydrogenation requirements.

Industrial Applications

Antifouling Coatings

German Patent 2,649,743 utilizes hexafluoro-2,5-dihydrofuran as a co-monomer in marine antifouling paints, leveraging its hydrophobicity and oxidative stability .

Biorefinery Intermediates

The compound’s reduction to 2,5-dihydrofuran derivatives enables novel pathways for bioderived chemicals, potentially replacing fossil-based epoxidation routes (Figure 1) :

Future Directions

Ongoing research focuses on asymmetric catalytic reductions and HFIP recycling to enhance sustainability. Computational models predict tunable regioselectivity in ring-opening reactions via fluorine substitution patterns, opening avenues for tailored fluoropolymer design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume